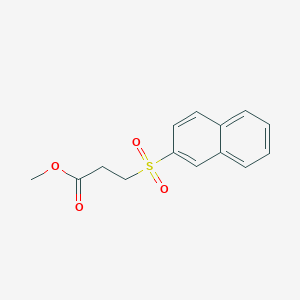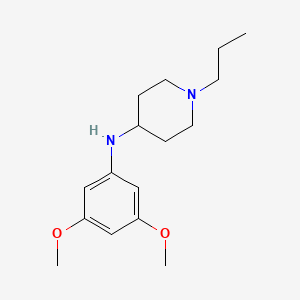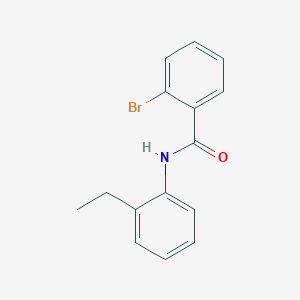![molecular formula C20H28N2O4 B5626337 8-[2-(2-ethylphenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5626337.png)
8-[2-(2-ethylphenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound and its derivatives often involves complex organic reactions. For instance, Madaiah et al. (2012) synthesized a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives to explore their anticonvulsant activity. This study illustrates the typical approach to synthesizing diazaspiro[4.5]decane derivatives, involving multiple steps and the use of various organic reagents (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decane derivatives is characterized by a spirocyclic framework, which is a common feature in many biologically active compounds. Kuroyan et al. (1991) conducted studies on similar compounds, providing insights into the molecular structure and potential reactivity of these molecules (Kuroyan, Pogosyan, Grigoryan, Aleksanyan, Karapetyan, Lindeman, & Struchkov, 1991).
Chemical Reactions and Properties
The chemical reactions and properties of diazaspiro[4.5]decane derivatives are diverse. They are known to undergo various organic reactions, including cyclization, alkylation, and condensation. The work of Kuroyan et al. (1991) on the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate is an example of the chemical reactivity of these compounds (Kuroyan, Pogosyan, & Grigoryan, 1991).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystal structure, are important for their practical application. Studies by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, which share structural similarities with diazaspiro[4.5]decane derivatives, provide insight into their crystallographic analysis and physical characteristics (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents and stability under different conditions, are crucial for understanding these compounds' potential applications. The study by Pardali et al. (2021) on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related compound, offers an example of the chemical properties and reactivity of diazaspiro[4.5]decane derivatives (Pardali, Katsamakas, Giannakopoulou, & Zoidis, 2021).
Propriétés
IUPAC Name |
8-[2-(2-ethylphenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-3-15-6-4-5-7-17(15)26-13-12-22-10-8-20(9-11-22)16(19(24)25)14-18(23)21(20)2/h4-7,16H,3,8-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVZVSNLDLUBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCN2CCC3(CC2)C(CC(=O)N3C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5626257.png)
![3-chloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5626265.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[2-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626273.png)


![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1,7-dimethyl-1H-indole](/img/structure/B5626302.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5626312.png)



![N-methyl-N-{[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinamine dihydrochloride](/img/structure/B5626349.png)
![N-{2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}tetrahydrofuran-2-carboxamide](/img/structure/B5626362.png)
![[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-thienylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5626373.png)